2,6-Dimethylol phenol
Overview
Description
2,6-Dimethylol phenol, also known as 2,6-Bis(hydroxymethyl)phenol, is an organic compound with the molecular formula C8H10O3. It is a derivative of phenol, where two methylol groups are attached to the 2 and 6 positions of the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Mechanism of Action
- Role : It acts as a potent proteolytic agent, capable of dissolving tissue on contact via proteolysis .
- When injected near a nerve, it produces chemical neurolysis. This effect is nonselective across nerve fiber size and most prominent on the outer aspect of the nerve .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylol phenol can be synthesized through the reaction of phenol with formaldehyde under basic conditions. The reaction typically involves the following steps:
Phenol and Formaldehyde Reaction: Phenol reacts with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 60-80°C.
Formation of Methylol Groups: The formaldehyde adds to the phenol, forming methylol groups at the 2 and 6 positions of the benzene ring.
Purification: The product is then purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylol phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones.
Reduction Products: Alcohols, phenolic derivatives.
Substitution Products: Ethers, esters, alkylated phenols.
Scientific Research Applications
2,6-Dimethylol phenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polyphenylene ether resins, which are important in the production of high-performance plastics.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding phenolic compound interactions.
Medicine: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of adhesives, coatings, and as a stabilizer in various polymer formulations.
Comparison with Similar Compounds
2,6-Dimethylol phenol can be compared with other similar compounds such as:
2,4-Dimethylol phenol: Similar structure but with methylol groups at the 2 and 4 positions.
2,5-Dimethylol phenol: Methylol groups at the 2 and 5 positions.
2,6-Dimethylphenol: Lacks the hydroxymethyl groups, making it less reactive in certain applications.
Uniqueness: The unique positioning of the methylol groups in this compound provides it with distinct reactivity and properties, making it particularly useful in the synthesis of specialized polymers and as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-bis(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,9-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECTVMOFPJKFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183603 | |
Record name | 2,6-Dimethylol phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2937-59-9 | |
Record name | 2,6-Bis(hydroxymethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2937-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylol phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylol phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-xylene-2,α,α'-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHYLOLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F544Q2F96E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,6-Dimethylol phenol a relevant compound in the context of phenol-formaldehyde resins?
A1: this compound is a known contact sensitizer found in resins based on phenol and formaldehyde (P-F-R). [2] These resins are widely used in various products, making exposure to this compound a potential concern for allergic contact dermatitis.
Q2: Have there been studies investigating cross-reactivity patterns in individuals allergic to this compound?
A2: Yes, research has shown that patients with contact allergy to this compound may also exhibit cross-reactivity with other chemically related compounds. [3] These include o-cresol, p-cresol, salicylaldehyde, 2,4-dimethyl phenol, and 2,6-dimethyl phenol. Understanding these cross-reactivity patterns is crucial for accurate diagnosis and effective management of contact allergies.
Q3: How is the presence of this compound and other sensitizers determined in different phenol-formaldehyde resins?
A3: High-pressure liquid chromatography (HPLC) is a key analytical technique used to identify and quantify the presence of this compound and other contact sensitizers in various P-F-R. [4] This method allows researchers to assess the concentration of these allergens in different resin formulations, providing valuable insights into potential exposure risks.
Q4: What types of phenol-formaldehyde resins typically contain the highest concentrations of this compound?
A4: Studies have revealed that resol resins, a type of P-F-R, generally contain the highest concentrations of this compound and other simple methylol phenols, with levels reaching up to 15% by weight. [4] In contrast, novolak resins, another type of P-F-R, exhibit higher concentrations of dihydroxydiphenyl methanes. This information is essential for understanding the varying risks associated with different P-F-R formulations.
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